molecular formula C13H12O3 B12120613 5-(4-Ethylphenoxy)furan-2-carbaldehyde

5-(4-Ethylphenoxy)furan-2-carbaldehyde

Cat. No.: B12120613
M. Wt: 216.23 g/mol
InChI Key: KQLGLDXERZWBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O3 It is characterized by a furan ring substituted with a 4-ethylphenoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 4-ethylphenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Ethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the phenoxy and furan rings may interact with hydrophobic pockets in biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenoxy)furan-2-carbaldehyde
  • 5-(4-Chlorophenoxy)furan-2-carbaldehyde
  • 5-(4-Bromophenoxy)furan-2-carbaldehyde

Uniqueness

5-(4-Ethylphenoxy)furan-2-carbaldehyde is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological effects .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-(4-ethylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-2-10-3-5-11(6-4-10)15-13-8-7-12(9-14)16-13/h3-9H,2H2,1H3

InChI Key

KQLGLDXERZWBBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.